(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone
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Overview
Description
The compound “(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C18H14F3NO . It has been found to increase monoclonal antibody production .
Synthesis Analysis
The synthesis of this compound involves several steps, including filtration, washing with cold water, drying, and recrystallization from ethanol . The yield of the synthesis process is approximately 80% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a phenyl ring, and a methanone group . The compound has a molecular weight of 317.3 g/mol .Physical And Chemical Properties Analysis
The compound has a melting point of 170–172 °C . Its IR (KBr) is 3,285, 3,195 (NH/NH 2), 1,655 (amide C=O) cm −1 . The compound’s 1 H NMR (300 MHz, DMSO- d 6) δ ppm and 13 C NMR (400 MHz, DMSO- d 6) δ ppm values are also provided .Scientific Research Applications
Synthesis and Structural Analysis
- The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone, as a part of the boric acid ester intermediates with benzene rings, has been studied for its synthesis and crystal structure. These compounds are obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations, aligning well with crystallographic data (Huang et al., 2021).
Chemical Reduction and Synthesis
- Research into the reduction of acylpyrroles, including compounds related to the query chemical, has led to new methods for synthesizing complex ring systems like Pyrrolo[1,2-b]cinnolin-10-one. These methods involve reactions with zinc and ammonium chloride or sodium hydroxide, leading to various products depending on the reduction conditions (Kimbaris & Varvounis, 2000).
Antimicrobial Activity
- A series of compounds including this compound derivatives were synthesized and tested for antimicrobial activity. These compounds showed promising results, with some exhibiting activity comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with methoxy groups demonstrated high antimicrobial activity (Kumar et al., 2012).
Physicochemical Properties
- The molecular electrostatic potential and frontier molecular orbitals of compounds similar to the query chemical have been investigated, revealing significant physicochemical properties. These studies provide insight into the electronic structure and reactivity of such compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Biochemical Pathways
It’s worth noting that similar compounds have been found to interact with various biochemical pathways, influencing the function of key enzymes and proteins .
Future Directions
properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRRHNBZJVAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643030 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-09-5 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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